N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-Nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a pyridazine core substituted with a pyridin-4-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-nitrophenyl group, introducing strong electron-withdrawing effects.
The pyridazine-pyridine hybrid scaffold may contribute to π-π stacking and hydrogen-bonding interactions, critical for molecular recognition in drug design .
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16(19-13-2-1-3-14(10-13)22(24)25)11-26-17-5-4-15(20-21-17)12-6-8-18-9-7-12/h1-10H,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDATZFEALXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and palladium on carbon.
Substitution: The pyridazinyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazinyl and pyridinyl compounds.
Scientific Research Applications
N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
- Structural Features: Replaces the nitro group with a chloro substituent and employs a diaminopyrimidine ring instead of pyridazine.
- Key Differences: The chloro group is less electron-withdrawing than nitro, reducing electrophilicity. The diaminopyrimidine core provides additional hydrogen-bonding sites, which may enhance interactions with nucleotide-binding targets (e.g., kinases).
- Research Findings : Crystallographic studies reveal that the chloro-substituted derivative forms tighter packing in the solid state due to weaker electrostatic repulsion compared to nitro analogs .
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
- Structural Features : Chloro substituent at the para position of the phenyl ring.
- Key Differences : Para substitution alters steric and electronic profiles compared to meta-nitro derivatives. The para-chloro group may improve solubility due to reduced dipole moments.
Heterocyclic Core Variations
N-(5-Methyl-1,2-Oxazol-3-yl)-2-{[6-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide ()
- Structural Features : Replaces pyridazine with a triazolo[4,3-b]pyridazine core.
- This modification may enhance metabolic stability compared to pyridazine derivatives.
- Research Findings : Triazolo-pyridazine analogs show improved bioavailability in preclinical models, attributed to reduced susceptibility to oxidative metabolism .
2-(3-{[(Cyclopropylcarbamoyl)Methyl]Sulfanyl}-5-(4-Methylphenyl)-4H-1,2,4-Triazol-4-yl)Acetic Acid ()
- Structural Features : Uses a 1,2,4-triazole core with a carboxylic acid terminus.
- Key Differences : The carboxylic acid group enhances water solubility but reduces membrane permeability. Cyclopropylcarbamoyl substitution may confer resistance to enzymatic hydrolysis.
Data Table: Structural and Functional Comparisons
Key Research Findings and Implications
- Electronic Effects : Nitro-substituted derivatives exhibit stronger electrophilic character compared to chloro or methyl analogs, which may enhance covalent binding to cysteine residues in target enzymes .
- Heterocyclic Flexibility : Pyridazine cores (as in the target compound) offer conformational flexibility, whereas triazolo-pyridazine derivatives () provide rigidity and metabolic resistance.
- Biological Relevance : Sulfanyl acetamides with pyridinyl groups (e.g., ) show promise in modulating ion channels and enzymes, though nitro substituents may require optimization for solubility .
Biological Activity
N-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a nitrophenyl group, a pyridazinyl group, and a sulfanylacetamide moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C17H13N5O3S
- Molecular Weight: 367.38 g/mol
- InChI Key: NYWUBNAINZOZFC-UHFFFAOYSA-N
- SMILES Notation: C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)N+[O-]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinyl Intermediate: Reaction of a pyridine derivative with hydrazine.
- Introduction of the Nitrophenyl Group: Nitration followed by coupling with the pyridazinyl intermediate.
- Formation of the Sulfanylacetamide Moiety: Reaction of a thiol with an acylating agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to potential therapeutic effects.
Research Findings
- Anti-inflammatory Activity: Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine release.
- Anticancer Potential: Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, although further studies are required to elucidate its efficacy and mechanism.
Case Studies and Experimental Data
Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Biochemical Probing: Investigated as a tool to study enzyme interactions and cellular pathways.
- Drug Development: Potential use as a lead compound for developing new anti-inflammatory and anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
